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molecular formula C10H10O4 B120961 3-(3,4-Methylenedioxyphenyl)propionic acid CAS No. 2815-95-4

3-(3,4-Methylenedioxyphenyl)propionic acid

Cat. No. B120961
M. Wt: 194.18 g/mol
InChI Key: UIYJGLLTSVRSBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05242944

Procedure details

To a solution of 10.0 g of 3,4-methylenedioxycinnamic acid dissolved in 130 ml of 10% NaOH and 80 ml of distilled water was added 1.0 g of 5% Pd-C. This mixture was reacted at 40 psi until the consumption of hydrogen gas was ceased and then filtered through a Celite layer. The filtrate was acidified with concentrated hydrochloric acid, allowed to be cooled and filtered to give solids. The obtained solids were washed twice with 100 ml of cold water and dried to provide 9.8 g(yield 97%) of 3-(3,4-methylenedioxyphenyl) propanoic acid, having the characteristics of: NMR(CDCl3, 200 MHz) δ2.62(t, J=7 Hz, 2H, CH2), 2.88(t, J=7 Hz, 2H, CH2N), 5.93(s, 2H, CH2O2), 6.63-6.76(s, 3H, ArH).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:14][C:13]2[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8]([OH:10])=[O:9])=[CH:4][C:3]=2[O:2]1.O.[H][H]>[OH-].[Na+].[Pd]>[CH2:1]1[O:14][C:13]2[CH:12]=[CH:11][C:5]([CH2:6][CH2:7][C:8]([OH:10])=[O:9])=[CH:4][C:3]=2[O:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1OC=2C=C(C=CC(=O)O)C=CC2O1
Name
Quantity
130 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a Celite layer
TEMPERATURE
Type
TEMPERATURE
Details
to be cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give solids
WASH
Type
WASH
Details
The obtained solids were washed twice with 100 ml of cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(C=CC2O1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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